![molecular formula C10H16N2O3 B15234146 Hexahydrospiro[[1,3]dioxolane-2,7'-pyrido[1,2-a]pyrazin]-3'(2'H)-one](/img/structure/B15234146.png)
Hexahydrospiro[[1,3]dioxolane-2,7'-pyrido[1,2-a]pyrazin]-3'(2'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrospiro[[1,3]dioxolane-2,7’-pyrido[1,2-a]pyrazin]-3’(2’H)-one is a complex organic compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . This compound is characterized by its unique spiro structure, which includes a dioxolane ring fused to a pyrido[1,2-a]pyrazin ring system . It is primarily used for research purposes in various scientific fields.
Chemical Reactions Analysis
Hexahydrospiro[[1,3]dioxolane-2,7’-pyrido[1,2-a]pyrazin]-3’(2’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexahydrospiro[[1,3]dioxolane-2,7’-pyrido[1,2-a]pyrazin]-3’(2’H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and its mechanism of action in various biological pathways.
Mechanism of Action
The mechanism of action of Hexahydrospiro[[1,3]dioxolane-2,7’-pyrido[1,2-a]pyrazin]-3’(2’H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Hexahydrospiro[[1,3]dioxolane-2,7’-pyrido[1,2-a]pyrazin]-3’(2’H)-one can be compared with other spiro compounds, such as:
Hexahydrospiro[1,3-dioxolane-2,2’-pyrrolizine]-7’a-ylmethanol: This compound has a similar spiro structure but differs in its ring systems and functional groups.
(3A’R,7A’S)-1’,3’,3A’,4’,7’,7A’-Hexahydrospiro[[1,3]dioxolane-2,2’-indene]: Another spiro compound with different ring systems and applications.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,7'-2,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine]-3'-one |
InChI |
InChI=1S/C10H16N2O3/c13-9-6-12-7-10(14-3-4-15-10)2-1-8(12)5-11-9/h8H,1-7H2,(H,11,13) |
InChI Key |
BCQASEOJGJAXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN3C1CNC(=O)C3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


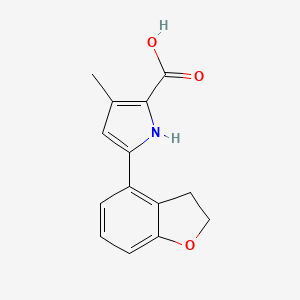
![5-Chloro-2-methylfuro[3,2-b]pyridine](/img/structure/B15234077.png)

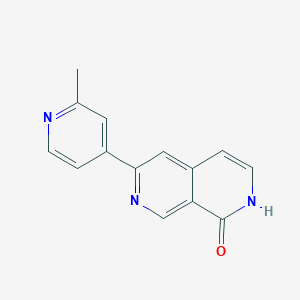
![3-[3-(Dimethylamino)benzoyl]-1-vinylpyrrolidin-2-one](/img/structure/B15234093.png)
![Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15234094.png)

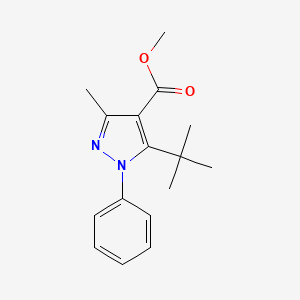
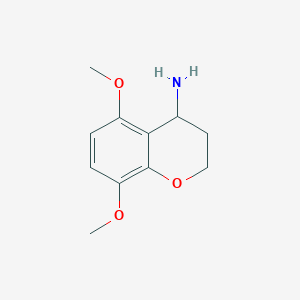
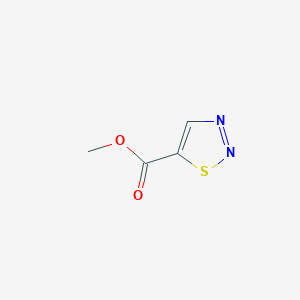
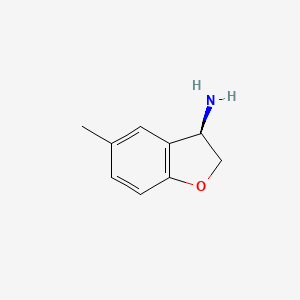


![Methyl5-bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B15234140.png)
